7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is a chemical compound with the molecular formula C12H5Cl3N2O2 It is known for its distinctive structure, which includes three chlorine atoms and an amino group attached to a phenoxazinone core
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the desired positions on the phenoxazinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phenoxazinone derivatives.
Scientific Research Applications
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phenoxazinone derivatives, which are valuable in organic synthesis and material science.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins or nucleic acids, altering their function and leading to various biological effects. For instance, its derivatives used as fluorescent probes can specifically bind to myelinated fibers, facilitating the diagnosis and treatment of myelin-related diseases .
Comparison with Similar Compounds
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
- 2-Amino-7-(dimethylamino)-3H-phenoxazin-3-one (ADMPO)
- 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADEPO)
These compounds share a similar core structure but differ in the substituents attached to the phenoxazinone ring. The unique combination of chlorine atoms and an amino group in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
6470-15-1 |
---|---|
Molecular Formula |
C12H5Cl3N2O2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
7-amino-1,2,4-trichlorophenoxazin-3-one |
InChI |
InChI=1S/C12H5Cl3N2O2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H,16H2 |
InChI Key |
IIZIRIMTACCCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.